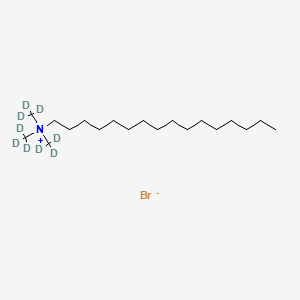

Bromure de hexadécyltriméthylammonium-d9

Vue d'ensemble

Description

Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide-d9, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in a range of biochemical and molecular biology techniques.

Applications De Recherche Scientifique

Hexadecyltrimethylammonium Bromide-d9 is extensively used in scientific research due to its surfactant properties. Some key applications include:

DNA Extraction: It is a crucial component in the CTAB method for DNA extraction, which is efficient and cost-effective.

Nanoparticle Synthesis: The compound is used as a shaping material and reducing agent in the synthesis of nanoparticles.

Biochemical Assays: It is employed in various assays to enhance the sensitivity and specificity of detection methods.

Environmental Science: The compound is used in the stabilization of heavy metals during the pyrolysis of solid waste and sludge.

Mécanisme D'action

Target of Action

Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . Its primary targets are biological membranes, particularly those of bacteria . It interacts with the negatively charged bacterial cell membranes, disrupting their structure and function .

Mode of Action

CTAB interacts with its targets by adsorbing onto the bacterial cell membrane due to its positive charge . This interaction disrupts the membrane structure, leading to increased permeability and eventual cell death . In addition, CTAB is used in molecular biology for the extraction of DNA . It forms a complex with nucleic acids, allowing for their precipitation and subsequent extraction .

Biochemical Pathways

The primary biochemical pathway affected by CTAB is the integrity of the bacterial cell membrane . By disrupting the membrane structure, CTAB interferes with essential processes such as nutrient uptake and waste removal, leading to cell death . In the context of DNA extraction, CTAB aids in the precipitation of nucleic acids, facilitating their isolation from other cellular components .

Pharmacokinetics

As a surfactant, it is known to have good water solubility . Its bioavailability would depend on the route of administration and the specific formulation used.

Result of Action

The primary result of CTAB’s action is the death of bacterial cells due to membrane disruption . In DNA extraction procedures, the action of CTAB results in the successful isolation of nucleic acids .

Action Environment

The action of CTAB can be influenced by environmental factors such as pH and temperature . It is stable in both acidic and alkaline solutions and exhibits good heat resistance . Its activity can be neutralized by anionic substances, such as soaps and anionic detergents .

Analyse Biochimique

Biochemical Properties

Hexadecyltrimethylammonium Bromide-d9 plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is primarily due to its surfactant properties, which allow it to interact with both polar and non-polar molecules.

Cellular Effects

The effects of Hexadecyltrimethylammonium Bromide-d9 on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Hexadecyltrimethylammonium Bromide-d9 involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexadecyltrimethylammonium Bromide-d9 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Hexadecyltrimethylammonium Bromide-d9 can vary with different dosages in animal models

Transport and Distribution

Hexadecyltrimethylammonium Bromide-d9 can be transported and distributed within cells and tissues . Detailed information about its interaction with transporters or binding proteins, and effects on its localization or accumulation is not currently available.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

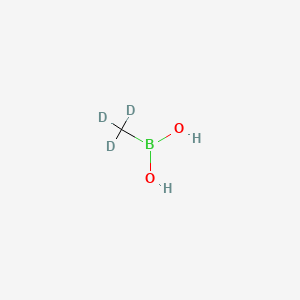

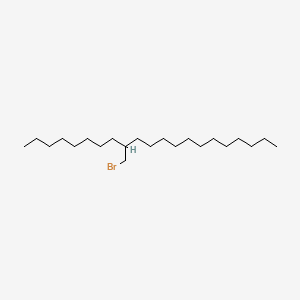

Hexadecyltrimethylammonium Bromide-d9 can be synthesized through the quaternization of hexadecylamine with methyl bromide in the presence of deuterium oxide (D2O). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the quaternary ammonium compound. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of hexadecyltrimethylammonium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Hexadecyltrimethylammonium Bromide-d9 undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Complexation: It can form complexes with metal ions, which is useful in various analytical techniques.

Common Reagents and Conditions

Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the bromide ion with a nitrate ion.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical.

Complexation: Metal salts such as copper sulfate (CuSO4) are commonly used to form complexes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate yields hexadecyltrimethylammonium nitrate .

Comparaison Avec Des Composés Similaires

Hexadecyltrimethylammonium Bromide-d9 is similar to other quaternary ammonium compounds such as:

Dodecyltrimethylammonium Bromide: Another cationic surfactant with a shorter alkyl chain.

Tetradecyltrimethylammonium Bromide: Similar in structure but with a slightly shorter alkyl chain.

Octadecyltrimethylammonium Bromide: Has a longer alkyl chain, leading to different micelle formation properties.

Hexadecyltrimethylammonium Bromide-d9 is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications where isotopic labeling is beneficial .

Propriétés

IUPAC Name |

hexadecyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

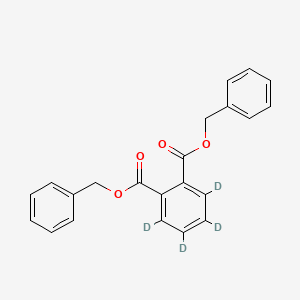

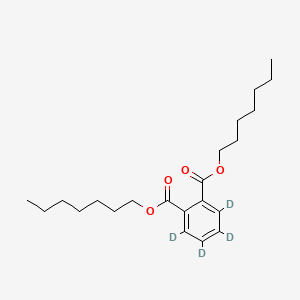

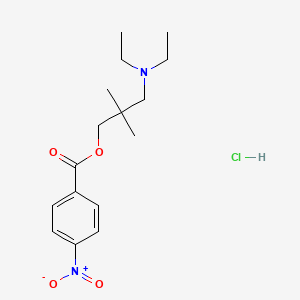

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)